3-Nonanone
Overview
Description
3-Nonanone, also known as nonan-3-one, is an organic compound with the chemical formula C₉H₁₈O. It is a ketone with a nine-carbon backbone and a ketone functional group positioned at the third carbon atom. This compound is known for its distinctive fruity and herbaceous odor and is found naturally in various fruits and plants .
Mechanism of Action
is an organic compound characterized by the chemical formula C9H18O . Its chemical structure features a nine-carbon backbone with a ketone functional group . It belongs to the class of organic compounds known as ketones . These are organic compounds in which a carbonyl group is bonded to two carbon atoms .
The compound is a colorless to pale yellow liquid at room temperature, bearing a fruity, floral scent similar to that of a jasmine . The pleasant smell of 3-Nonanone has seen its use in the flavor and fragrance industry . It has a relatively high boiling point of about 194.5°C and a melting point of -20°C .
As with many organic compounds, the improper disposal or release of this compound into the environment can cause harm .
Biochemical Analysis
Cellular Effects
Volatile organic compounds (VOCs) of microbial origin, which include 3-Nonanone, have been found to modulate (suppress or stimulate) plant and microbial growth . VOCs synthesized by Bacillus spp., including this compound, had an inhibitory effect against plant-pathogenic R. solanacearum .
Molecular Mechanism
As a ketone, it may participate in keto-enol tautomerization, a common property of carbonyl-containing compounds
Temporal Effects in Laboratory Settings
It has been observed that the release of certain volatile compounds, including this compound, can be influenced by various factors such as bite force and shearing angle .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nonanone can be synthesized through several methods. One common synthetic route involves the prolonged boiling of o-propionic acid triethyl ester with an excess of hexylmagnesium bromide in ether under a nitrogen atmosphere . Another method includes the oxidation of nonanal using an oxidizing agent such as potassium permanganate .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Nonanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 3-Nonanol.
Substitution: Halogenated nonanones.
Scientific Research Applications
3-Nonanone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It serves as a standard in the analysis of volatile organic compounds in biological samples.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor.
Comparison with Similar Compounds
2-Nonanone: Another ketone with the ketone functional group at the second carbon atom.
3-Octanone: A ketone with an eight-carbon backbone and the ketone group at the third carbon atom.
3-Decanone: A ketone with a ten-carbon backbone and the ketone group at the third carbon atom.
Uniqueness of 3-Nonanone: this compound is unique due to its specific position of the ketone group, which influences its chemical properties and reactivity. Its distinct odor and presence in natural sources also make it valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXKIXETAELAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061289 | |
Record name | 3-Nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Aldrich MSDS], Liquid | |
Record name | 3-Nonanone | |
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Record name | 3-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
187.00 to 188.00 °C. @ 760.00 mm Hg | |
Record name | 3-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, insoluble in water; soluble in alcohol and oils | |
Record name | 3-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3-Nonanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/400/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.822-0.828 (20°) | |
Record name | 3-Nonanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/400/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
925-78-0 | |
Record name | 3-Nonanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl hexyl ketone | |
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Record name | 3-Nonanone | |
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Record name | 3-Nonanone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1061289 | |
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Record name | Nonan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.933 | |
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Record name | ETHYL HEXYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00C380UHNL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8 °C | |
Record name | 3-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Nonanone and where is it found?
A1: this compound is an aliphatic ketone found naturally in various sources, including plants and insects. It plays a significant role as a semiochemical in insect communication, particularly as a component of alarm pheromones in ants like Myrmica rubra [, ]. It has also been identified as a volatile compound released by certain fungi, like Fusarium pseudonygamai, which can attract the sugarcane pest Eldana saccharina [, ].
Q2: How does this compound act as an alarm pheromone in ants?
A2: Studies on Myrmica ants reveal that this compound, along with 3-Octanone, are key components of their alarm pheromone system. When an ant perceives a threat, it releases these ketones from its mandibular glands. This volatile blend triggers specific behavioral responses in nearby ants, such as increased alertness, attraction to the source of the signal, and even aggression, thus serving as a warning system within the colony [, ].
Q3: How effective is this compound in attracting tsetse flies (Glossina spp.) compared to other ketones?
A3: While this compound elicits an electroantennogram (EAG) response in tsetse flies, indicating detection by their olfactory system, it is less effective than 1-Octen-3-ol. Studies show that significantly higher concentrations of this compound (10-100 times greater) are needed to achieve similar EAG responses compared to 1-Octen-3-ol [].
Q4: Is this compound a potential attractant for the sugarcane pest Eldana saccharina?
A4: While not a direct attractant, this compound is produced by the fungus Fusarium pseudonygamai, which itself displays attractant properties towards Eldana saccharina larvae [, ]. This suggests a potential indirect role of this compound in the complex ecological interactions between the pest, its host plant, and associated fungi.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C9H18O, and its molecular weight is 142.24 g/mol.
Q6: Can you provide information on the spectroscopic data of this compound?
A6: While the provided abstracts do not contain specific spectroscopic data for this compound, it can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These techniques provide information on its structure, purity, and presence in complex mixtures.
Q7: Is there any research on using this compound as a pheromone-based control strategy for the cigarette beetle?
A7: While the provided abstracts don't specifically mention this compound in cigarette beetle control, they do highlight research on the synthesis and application of serricornin, the female sex pheromone of the cigarette beetle [, , , , , ]. These studies focus on understanding the stereochemistry and developing efficient synthetic pathways for serricornin, potentially paving the way for pheromone-based pest management strategies.
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